![molecular formula C11H15N5O B14848285 1-(2-(5-Methoxy-1H-benzo[D]imidazol-2-YL)ethyl)guanidine](/img/structure/B14848285.png)
1-(2-(5-Methoxy-1H-benzo[D]imidazol-2-YL)ethyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-GUANIDINYLETHYL-5(6)-METHOXY-BENZIMIDAZOLE is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a guanidine group attached to an ethyl chain, which is further connected to a methoxy-substituted benzimidazole ring. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-GUANIDINYLETHYL-5(6)-METHOXY-BENZIMIDAZOLE typically involves a multi-step process. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the methoxy group at the 5(6) position. The guanidine group is then attached via an ethyl linker. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-GUANIDINYLETHYL-5(6)-METHOXY-BENZIMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole derivatives with oxidized functional groups.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New derivatives with different substituents replacing the methoxy group.
Aplicaciones Científicas De Investigación
2-GUANIDINYLETHYL-5(6)-METHOXY-BENZIMIDAZOLE has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-GUANIDINYLETHYL-5(6)-METHOXY-BENZIMIDAZOLE involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds with biological molecules, while the benzimidazole ring can interact with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-GUANIDINYLETHYL-5(6)-FLUORO-BENZIMIDAZOLE: Similar structure but with a fluorine atom instead of a methoxy group.
2-GUANIDINYLETHYL-5(6)-CHLORO-BENZIMIDAZOLE: Contains a chlorine atom in place of the methoxy group.
Uniqueness
2-GUANIDINYLETHYL-5(6)-METHOXY-BENZIMIDAZOLE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with biological targets, making it distinct from its fluorinated or chlorinated counterparts.
Propiedades
Fórmula molecular |
C11H15N5O |
|---|---|
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
2-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]guanidine |
InChI |
InChI=1S/C11H15N5O/c1-17-7-2-3-8-9(6-7)16-10(15-8)4-5-14-11(12)13/h2-3,6H,4-5H2,1H3,(H,15,16)(H4,12,13,14) |
Clave InChI |
RQQOTCJKDFTNSH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N=C(N2)CCN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


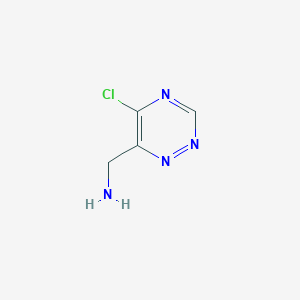
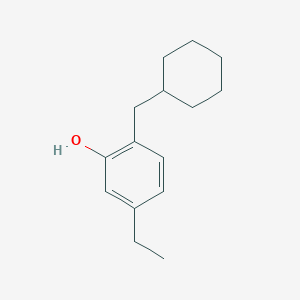

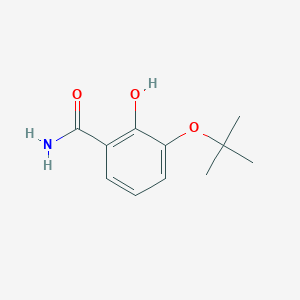


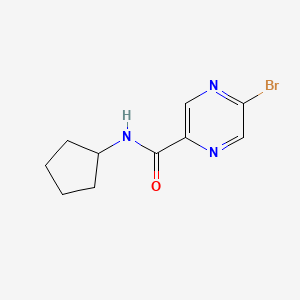
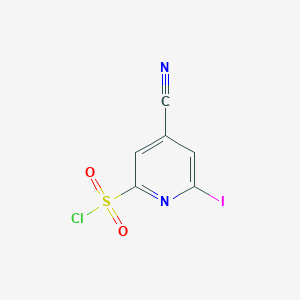
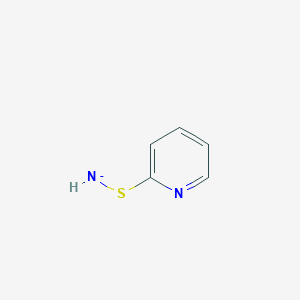
![Tert-butyl 2-(benzylthio)-4-hydroxy-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B14848274.png)


![1-[2-(4-Fluorophenyl)-1-methyl-1H-imidazol-5-YL]ethanone](/img/structure/B14848288.png)

